(3-Fluorophenyl)acetone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(3-fluorophenyl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPMWVFMILSNL-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluorophenyl Acetone Oxime and Precursors
Direct Oximation of (3-Fluorophenyl)acetone
The conversion of (3-Fluorophenyl)acetone to its corresponding oxime is a direct condensation reaction. This transformation can be achieved through several methods, ranging from classical procedures to more modern, environmentally benign approaches.
The most traditional and widely used method for preparing ketoximes is the condensation reaction between a ketone and hydroxylamine (B1172632). thieme.de Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl) for stability. mdpi.org The reaction requires a base to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as the nucleophile.
The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of (3-Fluorophenyl)acetone. This is followed by a proton transfer and subsequent dehydration to yield the C=N double bond of the oxime. Common bases used for this purpose include sodium acetate (B1210297), sodium hydroxide, or organic bases like pyridine (B92270). orgsyn.org
A typical laboratory procedure involves refluxing the ketone with hydroxylamine hydrochloride and a base such as sodium acetate in a solvent like aqueous ethanol. orgsyn.orgprepchem.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, (3-Fluorophenyl)acetone oxime, is typically isolated by removing the solvent, followed by extraction and purification, often through recrystallization.
Table 1: Typical Conditions for Classical Oximation
| Parameter | Condition | Reference |
| Reagents | (3-Fluorophenyl)acetone, Hydroxylamine Hydrochloride | mdpi.org |
| Base | Sodium Acetate, Sodium Hydroxide | orgsyn.orgprepchem.com |
| Solvent | Methanol, Ethanol/Water | mdpi.orgprepchem.com |
| Temperature | Reflux | prepchem.com |
| Reaction Time | 1-3 hours | prepchem.com |
In line with the principles of green chemistry, solvent-free methods for oxime synthesis have been developed to reduce pollution, lower costs, and simplify reaction handling. tandfonline.com These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to accelerate the reaction. researchgate.net
One effective solvent-free approach involves mixing the ketone, hydroxylamine hydrochloride, and a catalyst like nano Fe₃O₄ in an oil bath at elevated temperatures (70-80°C). researchgate.net This method has been shown to produce oximes in high to excellent yields with short reaction times. researchgate.net Another protocol uses periodic acid to facilitate the reaction by grinding the reactants in a mortar and pestle at room temperature. tandfonline.com The advantages of these methods include rapid reaction rates and simple workup procedures, often requiring just filtration and washing. tandfonline.com
Table 2: Comparison of Solvent-Free Oximation Methods
| Method | Catalyst/Reagent | Temperature | Typical Yield | Reference |
| Solid-State Grinding | Periodic Acid | Room Temperature | High | tandfonline.com |
| Heating | Nano Fe₃O₄ | 70-80°C | 80-96% | researchgate.net |
| Microwave Irradiation | Montmorillonite K-10 | Microwave | ~91% | nih.gov |
The use of catalysts can significantly improve the efficiency and mildness of oximation reactions. researchgate.net Catalysts can activate either the ketone or the hydroxylamine, facilitating the condensation under less harsh conditions. A range of catalysts, including acidic ionic liquids, metal nanoparticles, and organocatalysts, have been employed. researchgate.netnih.gov
For instance, acidic ionic liquids like N-methyl-imidazolium hydrosulfate have been used as both a catalyst and a solvent for Beckmann rearrangements, a reaction closely related to oximation. nih.gov In the context of oxime synthesis, catalysts like nano Fe₃O₄ have proven effective under solvent-free conditions. researchgate.net Furthermore, advanced catalytic systems involving the in situ generation of hydrogen peroxide with AuPd nanoparticles on a titanium dioxide support, combined with a commercial TS-1 catalyst, have been developed for the ammoximation of ketones, a highly efficient route to oximes. hydro-oxy.com These catalytic methods often offer benefits such as reusability of the catalyst, high product yields, and cleaner reaction profiles. researchgate.netresearchgate.net
Synthesis of (3-Fluorophenyl)acetone
The synthesis of (3-Fluorophenyl)acetone often utilizes fluorinated aromatic compounds as starting materials. tcichemicals.comnih.gov These methods focus on attaching the three-carbon acetone (B3395972) chain to the fluorinated phenyl ring. While specific routes for the 3-fluoro isomer are proprietary or detailed in specific patents, analogous syntheses for similar compounds provide insight into potential methods.
One common strategy is the Friedel-Crafts acylation or a related reaction. This could involve reacting 3-fluorotoluene (B1676563) or a similar fluorinated aromatic with an acetylating agent, followed by further manipulation to introduce the third carbon. However, a more direct approach might involve the reaction of a 3-fluorobenzyl halide with a suitable two-carbon nucleophile that can be converted to a methyl ketone.
Grignard reagents are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com A relevant synthetic pathway involves the preparation of a Grignard reagent from a halogenated aromatic precursor, which then reacts with an electrophile to introduce the acetone side chain. libretexts.org
While the prompt specifies a "fluorinated benzotrifluoride (B45747) precursor," this would lead to a trifluoromethyl-substituted product. A more direct route to (3-Fluorophenyl)acetone would utilize a halofluorobenzene, such as 3-bromofluorobenzene, as the starting material. The synthesis proceeds in two main steps:
Formation of the Grignard Reagent : 3-Bromofluorobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-fluorophenylmagnesium bromide. ottokemi.comnaarini.com
Reaction with an Acetone Synthon : The prepared Grignard reagent is then reacted with a suitable electrophile. While direct reaction with acetone yields a tertiary alcohol, study.com reacting with reagents like acetonitrile (B52724) followed by acidic hydrolysis, or with acetyl chloride or acetic anhydride, can yield the desired ketone.
A patented process for the analogous compound, 3-trifluoromethylacetophenone, involves reacting the corresponding Grignard reagent with ketene (B1206846) or acetic anhydride. google.comgoogleapis.comgoogle.com This methodology is directly applicable to the synthesis of (3-Fluorophenyl)acetone from 3-fluorophenylmagnesium bromide. The reaction with acetic anhydride, for example, would involve the acylation of the Grignard reagent to form the ketone. googleapis.com
Table 3: Grignard Synthesis Scheme for Phenylacetones
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | 3-Bromofluorobenzene | Mg, Anhydrous THF | 3-Fluorophenylmagnesium Bromide | ottokemi.comnaarini.com |
| 2 | 3-Fluorophenylmagnesium Bromide | Acetic Anhydride or Ketene | (3-Fluorophenyl)acetone | google.comgoogleapis.com |
Photoredox-Mediated Coupling Strategies for Fluorinated Ketones
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds under mild conditions. These methods are particularly relevant for the synthesis of fluorinated ketones, such as (3-Fluorophenyl)acetone, by coupling fluorinated aryl precursors with suitable acetone equivalents.
One general approach involves the generation of an aryl radical from a fluorinated aryl halide, which can then be coupled with an enolate or its equivalent. For instance, photoredox catalysts can facilitate the single-electron reduction of a fluoroaryl halide to form a radical anion, which then expels a halide ion to generate the corresponding aryl radical. This radical can subsequently react with an acetone enolate.
Recent studies have demonstrated the use of photocatalysis for the α-arylation of ketones with aryl halides. While a specific example for (3-Fluorophenyl)acetone is not detailed in the provided literature, the general methodology is applicable. The reaction typically involves a photocatalyst, a light source (e.g., blue LEDs), a base, and a suitable solvent. The choice of photocatalyst and reaction conditions is crucial for achieving high yields and selectivity.
A plausible photoredox catalytic cycle for the synthesis of a fluorinated ketone is outlined below:
Excitation of the photocatalyst by visible light.
Single-electron transfer (SET) from the excited photocatalyst to the fluoroaryl halide, generating a radical anion.
Fragmentation of the radical anion to form an aryl radical and a halide anion.
Generation of an acetone enolate in the presence of a base.
Coupling of the aryl radical with the acetone enolate to form a radical anion intermediate.
Oxidation of the radical anion by the oxidized photocatalyst to regenerate the ground-state photocatalyst and yield the desired fluorinated ketone.
| Parameter | Condition |
| Aryl Halide | 1-Bromo-3-fluorobenzene |
| Coupling Partner | Acetone |
| Photocatalyst | fac-[Ir(ppy)3] or similar |
| Base | Organic or inorganic base |
| Solvent | Acetonitrile or DMF |
| Light Source | Blue LEDs |
| Temperature | Room Temperature |
This table represents a generalized set of conditions based on known photoredox-mediated ketone arylations and would require empirical optimization for the specific synthesis of (3-Fluorophenyl)acetone.
Advanced Functionalization of the Oxime Moiety
The oxime functional group in this compound is a versatile handle for further molecular elaboration. O-alkylation and O-acylation reactions introduce new functionalities, leading to the formation of oxime ethers and esters, which are valuable intermediates in organic synthesis.
O-Alkylation Reactions
The O-alkylation of oximes, including this compound, is a common transformation that yields oxime ethers. This reaction typically proceeds via the deprotonation of the oxime hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as an alkyl halide.
Common bases used for this purpose include sodium hydride, potassium carbonate, and sodium hydroxide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed.
| Reagent | Base | Solvent | Temperature |
| Alkyl Halide (R-X) | NaH, K2CO3, NaOH | DMF, Acetonitrile, THF | Room Temp. to Reflux |
This table provides a summary of typical conditions for the O-alkylation of ketoximes.
O-Acylation Reactions
O-acylation of this compound results in the formation of oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.
These reactions are generally high-yielding and proceed under mild conditions. The resulting O-acyl oximes are useful as they can serve as precursors for various nitrogen-containing heterocycles and can also be involved in Beckmann rearrangements.
| Acylating Agent | Base | Solvent |
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF |
| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, THF |
This table outlines common reagent combinations for the O-acylation of oximes.
Formation of Oxime Ethers in Academic Synthetic Design
Oxime ethers are significant building blocks in academic and industrial synthetic chemistry. Their synthesis from oximes like this compound is a key step in the elaboration of more complex molecular architectures. The versatility of the oxime ether linkage allows for its participation in a variety of subsequent transformations.
For example, the N-O bond in oxime ethers can be cleaved under reductive conditions to yield amines, or they can undergo rearrangements and cyclization reactions to form various heterocyclic systems. The specific substitution on the ether oxygen can be strategically chosen to influence the outcome of these subsequent reactions, making the synthesis of a diverse library of oxime ethers a valuable tool for synthetic chemists. The formation of oxime ethers is often a crucial step in the total synthesis of natural products and in the development of new pharmaceuticals and agrochemicals.
Advanced Spectroscopic and Structural Elucidation of 3 Fluorophenyl Acetone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For (3-Fluorophenyl)acetone oxime, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton of the oxime group.
The aromatic region would typically show complex multiplets between 7.0 and 7.5 ppm. The fluorine atom at the meta position influences the chemical shifts of the adjacent aromatic protons through both inductive and mesomeric effects. The proton ortho to the fluorine (C2-H) and the proton para to the fluorine (C6-H) are expected to be the most deshielded. The protons ortho to the acetone (B3395972) oxime substituent (C4-H and C2-H) will also be influenced.
The methylene protons adjacent to the aromatic ring are expected to appear as a singlet at approximately 3.6 ppm. The methyl protons of the acetone moiety would also likely present as a singlet, typically upfield around 2.0 ppm. The hydroxyl proton of the oxime group is often a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally observed in the range of 8.0 to 11.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (C₂-H, C₄-H, C₅-H, C₆-H) | 7.0 - 7.5 | Multiplet | Chemical shifts are influenced by the fluorine substituent. |
| Methylene Protons (-CH₂-) | ~3.6 | Singlet | Adjacent to the aromatic ring. |
| Methyl Protons (-CH₃) | ~2.0 | Singlet | Part of the acetone oxime moiety. |
| Hydroxyl Proton (-OH) | 8.0 - 11.0 | Broad Singlet | Chemical shift is variable. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.
The carbon atom of the C=N bond in the oxime is expected to be significantly deshielded, appearing in the range of 150-160 ppm. The aromatic carbons will resonate in the region of 110-140 ppm. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent. The methylene carbon (-CH₂-) is expected at approximately 30-40 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing at around 10-20 ppm. For comparison, the ¹³C NMR spectrum of the related compound 1-(2-Fluorophenyl)ethanone oxime has been reported. uit.no
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling | Notes |
|---|---|---|---|
| C=N | 150 - 160 | - | Oxime carbon. |
| Aromatic C-F | ~162 (doublet) | ¹JCF ≈ 245 Hz | Directly bonded to fluorine. |
| Aromatic C-C | 110 - 140 | JCF | Other aromatic carbons, may show smaller C-F couplings. |
| -CH₂- | 30 - 40 | - | Methylene carbon. |
| -CH₃ | 10 - 20 | - | Methyl carbon. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. rsc.org The chemical shift of the fluorine atom in this compound will provide information about its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -130 ppm relative to a CFCl₃ standard. The exact chemical shift will be influenced by the electronic nature of the acetone oxime substituent and its position relative to the fluorine atom. The meta-position of the substituent relative to the fluorine atom is expected to have a smaller electronic influence compared to ortho or para positions.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-F | -100 to -130 | Relative to CFCl₃. |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3100-3500 cm⁻¹ due to the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is typically observed around 1650-1690 cm⁻¹. The C-F stretching vibration will give a strong absorption band in the range of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (oxime) | 3100 - 3500 | Broad, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=N stretch (oxime) | 1650 - 1690 | Medium to Weak |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals in the 1580-1620 cm⁻¹ region. The C=N stretch of the oxime, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The symmetric breathing mode of the aromatic ring typically gives a strong and sharp band. The C-F stretching vibration is also observable in the Raman spectrum.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aromatic C=C stretch | 1580 - 1620 | Strong |
| C=N stretch (oxime) | 1650 - 1690 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass analyzer.
For this compound, with a molecular formula of C₉H₁₀FNO and a molecular weight of approximately 167.18 g/mol , ESI-MS analysis in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺. This ion would have a theoretical m/z value of approximately 168.19. Depending on the solvent system and additives used, other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 190.17), might also be observed.
Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural confirmation. While specific experimental data for this compound is not widely published, expected fragmentation pathways could include the neutral loss of water (H₂O) from the protonated oxime, leading to a fragment ion at m/z ≈ 150.18. Further fragmentation might involve cleavage of the C-C bond between the propanone backbone and the fluorophenyl ring.
Table 1: Predicted ESI-MS Data for this compound
| Ion Species | Predicted m/z | Interpretation |
|---|---|---|
| [M+H]⁺ | 168.19 | Protonated molecular ion |
| [M+Na]⁺ | 190.17 | Sodium adduct of the molecular ion |
Note: The m/z values are theoretical and may vary slightly in an experimental setting.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal technique for separating and identifying volatile and semi-volatile components within a mixture. Oximes like this compound can exist as two geometric isomers (E and Z), which may be separable by GC, appearing as distinct peaks in the chromatogram. nih.gov
Following separation by the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" for identification.
The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 167. The fragmentation pattern can be predicted by analogy to similar structures like phenylacetone (B166967) oxime. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the imine and the aromatic ring. A significant fragment would be the fluorobenzyl cation (C₇H₆F⁺) at m/z 109, formed by cleavage of the C-C bond alpha to the ring. Another prominent fragment could arise from the loss of a methyl radical (•CH₃), resulting in an ion at m/z 152.
Table 2: Predicted Major EI Fragmentation Ions for this compound in GC-MS
| Predicted m/z | Proposed Ion Structure/Fragment | Interpretation |
|---|---|---|
| 167 | [C₉H₁₀FNO]⁺ | Molecular Ion (M⁺) |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical |
| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation |
Note: The relative abundances of these ions would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations of 3 Fluorophenyl Acetone Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for predicting the properties of molecular systems. aps.org This method is predicated on the principle that the ground-state energy of a many-electron system can be determined from its electron density. For the theoretical investigation of (3-Fluorophenyl)acetone oxime, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic structure and molecular geometry. ajchem-a.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial as rotation around single bonds, such as the C-C bond connecting the phenyl ring to the acetone (B3395972) moiety and the C-N bond, can lead to different conformers with varying energies. The global minimum on the potential energy surface corresponds to the most stable and thus most probable conformation of the molecule under isolated conditions. The optimized geometric parameters provide a foundational understanding of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C=N | 1.285 |
| N-O | 1.410 | |
| C-F | 1.350 | |
| C-C (ring-acetone) | 1.510 | |
| C-C (aromatic) | 1.395 (avg.) | |
| Bond Angles | C-C=N | 116.5 |
| C=N-O | 111.0 | |
| F-C-C | 118.5 | |
| Dihedral Angle | C-C-C=N | 120.0 |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Theoretical vibrational analysis is instrumental for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.
Due to the approximations inherent in the harmonic oscillator model used in these calculations, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental data. researchgate.net The analysis for this compound would focus on characteristic frequencies for the O-H stretch, C=N stretch of the oxime group, the C-F stretch, and various vibrations of the phenyl ring.
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3650 | Oxime hydroxyl group |
| C-H Stretch (Aromatic) | 3100-3000 | Phenyl ring C-H bonds |
| C-H Stretch (Aliphatic) | 2980-2920 | Methyl group C-H bonds |
| C=N Stretch | 1670 | Oxime C=N bond |
| C=C Stretch (Aromatic) | 1600-1450 | Phenyl ring skeletal vibrations |
| C-F Stretch | 1250 | Carbon-Fluorine bond |
| N-O Stretch | 940 | Oxime N-O bond |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=N-O moiety, while the LUMO would likely be distributed over the π-antibonding system of the ring and the C=N bond.
Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Value (eV) |
| E_HOMO | -6.45 |
| E_LUMO | -0.85 |
| Energy Gap (ΔE) | 5.60 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. wolfram.com
For this compound, the MEP map is expected to show significant negative potential (red) around the electronegative oxygen and nitrogen atoms of the oxime group, as well as the fluorine atom, highlighting these as primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by examining charge transfer and delocalization effects within the molecule. acadpubl.eu It investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. epa.gov
Table 4: NBO Analysis - Second-Order Perturbation Energies E(2) for Major Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ(N-C) | 5.8 | Hyperconjugation |
| LP (N) | π(C=C) of Phenyl Ring | 12.5 | Resonance/Delocalization |
| π (C=C) of Phenyl Ring | π(C=N) | 20.1 | π-conjugation |
| LP (F) | σ(C-C) of Phenyl Ring | 4.2 | Hyperconjugation |
Quantum Chemical Studies on Chemical Reactivity and Stability
The data obtained from FMO and electronic structure analyses can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity and stability. ajchem-a.com These descriptors are derived from the HOMO and LUMO energy values and are defined within the framework of conceptual DFT.
Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system. (μ ≈ (E_HOMO + E_LUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. (S = 1 / 2η)
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. (ω = μ² / 2η)
These parameters, summarized in the table below, collectively provide a robust theoretical framework for understanding the chemical behavior of this compound. The calculated hardness, derived from the significant HOMO-LUMO gap, suggests that the molecule possesses high kinetic stability.
Table 5: Calculated Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| Chemical Potential | μ | -3.65 |
| Chemical Hardness | η | 2.80 |
| Global Softness | S | 0.179 |
| Electrophilicity Index | ω | 2.38 |
Theoretical Exploration of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules like this compound is crucial for the development of new materials for optoelectronics and photonics. ru.nljhuapl.edu Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO behavior of such compounds. researchgate.netbiointerfaceresearch.com
The primary focus of these theoretical explorations would be the calculation of the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net A high β value is indicative of a strong NLO response. The calculations would typically involve the following steps:
Geometry Optimization: The molecular structure of this compound would first be optimized to find its most stable energetic conformation. This is commonly achieved using DFT methods, such as B3LYP, combined with an appropriate basis set (e.g., 6-311++G(d,p)). researchgate.net
Calculation of NLO Properties: Following optimization, the electric dipole moment (μ) and the first hyperpolarizability (β) would be calculated. These parameters are determined by analyzing the response of the molecule to an external electric field. The total first hyperpolarizability (β₀) is typically calculated using the following equation:
β₀ = (βₓ² + βᵧ² + β₂²)¹ᐟ²
where βₓ, βᵧ, and β₂ are the components of the hyperpolarizability tensor along the different axes.
The presence of the fluorine atom, an electron-withdrawing group, and the oxime group, which can participate in charge transfer, suggests that this compound could exhibit interesting NLO properties. Theoretical studies on similar organic compounds have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO responses. researchgate.net
Table 1: Hypothetical Data Table for Theoretical NLO Properties of this compound
This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.
| Parameter | Symbol | Hypothetical Value (a.u.) |
| Dipole Moment (x) | μₓ | Value |
| Dipole Moment (y) | μᵧ | Value |
| Dipole Moment (z) | μ₂ | Value |
| Total Dipole Moment | μ | Value |
| Hyperpolarizability (xxx) | βₓₓₓ | Value |
| Hyperpolarizability (xyy) | βₓᵧᵧ | Value |
| Hyperpolarizability (xzz) | βₓ₂₂ | Value |
| Hyperpolarizability (yyy) | βᵧᵧᵧ | Value |
| Hyperpolarizability (yzz) | βᵧ₂₂ | Value |
| Hyperpolarizability (yxx) | βᵧₓₓ | Value |
| Hyperpolarizability (zzz) | β₂₂₂ | Value |
| Hyperpolarizability (zxx) | β₂ₓₓ | Value |
| Hyperpolarizability (zyy) | β₂ᵧᵧ | Value |
| Total First Hyperpolarizability | β₀ | Value |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be valuable for exploring its conformational landscape, understanding its flexibility, and investigating its interactions with other molecules or a solvent environment.
While specific MD studies on this compound are not documented in the literature, the general approach would involve:
System Setup: A model system would be constructed, placing one or more molecules of this compound in a simulation box. The box would typically be filled with a solvent, such as water, to mimic realistic conditions.
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the interatomic and intramolecular forces within the system.
Simulation Protocol: The simulation would be run for a specified period (nanoseconds to microseconds), solving Newton's equations of motion for each atom in the system. This generates a trajectory that describes the position and velocity of each atom over time.
Analysis: The resulting trajectory would be analyzed to extract information about the conformational dynamics of this compound. This could include identifying the most stable conformers, determining the energy barriers between different conformations, and analyzing the flexibility of different parts of the molecule.
The fluorination of organic molecules can significantly impact their conformational preferences and intermolecular interactions. scispace.comrsc.org MD simulations could provide insights into how the fluorine atom in this compound influences its structural dynamics and potential interactions with biological targets or other materials. nih.gov
Reactivity and Mechanistic Investigations Involving 3 Fluorophenyl Acetone Oxime
Oximation Mechanism: Nucleophilic Addition and Dehydration
The formation of (3-Fluorophenyl)acetone oxime from 3-fluorophenylacetone (B132418) and hydroxylamine (B1172632) is a classic condensation reaction that proceeds in two principal stages: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a mild acid or base.
The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of (3-Fluorophenyl)acetone. The presence of the electron-withdrawing 3-fluorophenyl group can slightly enhance the electrophilicity of the carbonyl carbon. This attack forms a tetrahedral intermediate known as a carbinolamine or aminoalcohol.
Hydrolysis and Deoximation Pathways
The regeneration of the parent ketone from this compound, a process known as deoximation, can be achieved through several pathways, most notably via hydrolysis or with the assistance of metal-based reagents.
Acid-Catalyzed Hydrolysis
Oximes can be converted back to their corresponding ketones or aldehydes through acid-catalyzed hydrolysis. This reaction is essentially the reverse of the oximation process. The mechanism begins with the protonation of the oxime's nitrogen or oxygen atom by an acid, which makes the carbon atom of the C=N bond more susceptible to nucleophilic attack by water. Water then attacks the carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of hydroxylamine regenerate the carbonyl group of (3-Fluorophenyl)acetone. This process often requires heating in the presence of an inorganic acid.
Metal-Mediated and Metal-Halide-Mediated Deoximation
A variety of metal-containing reagents can facilitate the cleavage of the oxime C=N bond under milder conditions than acid hydrolysis. These methods are often preferred for their efficiency and compatibility with sensitive functional groups. The reagents act by coordinating to the nitrogen or oxygen atom of the oxime, activating it for hydrolysis or reductive cleavage.
A study on the deoximation of acetophenone (B1666503) oxime, a structural analog of this compound, demonstrated the efficacy of a mixed SnCl₂/TiCl₃ system in an aqueous solvent, which provided superior results compared to other metal halides alone.
Table 1: Selected Metal-Based Reagents for Deoximation of Ketoximes
| Reagent/System | Conditions | Efficacy |
|---|---|---|
| SnCl₂/TiCl₃ | THF/Water, Room Temperature | Excellent |
| CuCl₂ • 2H₂O | Acetonitrile (B52724)/Water, Reflux | Very Good |
| Dess-Martin Periodinane | Mild Conditions | High Yield, Selective |
Theoretical Modeling of Hydrolysis Mechanisms
While specific theoretical studies on the hydrolysis of this compound are not widely documented, computational models for simpler oximes like acetone (B3395972) oxime provide valuable insights. Theoretical studies on the Beckmann rearrangement of acetone oxime in supercritical water have modeled the initial dehydration step, which shares mechanistic features with hydrolysis. These models investigate the transition state structures and activation energies, often highlighting the role of solvent molecules in facilitating proton transfers. Such computational approaches help elucidate the energetic landscape of the reaction and the precise role of catalysts and solvent in the mechanistic pathway.
Rearrangement Reactions (e.g., Beckmann Rearrangement)
One of the most significant reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed transformation into an N-substituted amide. This reaction is pivotal in synthetic organic chemistry, famously used in the industrial synthesis of caprolactam for the production of Nylon 6.
When this compound is treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), it undergoes rearrangement. The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti (trans) to the leaving group, displacing the water molecule.
For this compound, two groups can potentially migrate: the methyl group or the 3-fluorobenzyl group. The stereochemistry of the starting oxime dictates the product.
If the 3-fluorobenzyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, ultimately yielding N-(3-fluorobenzyl)acetamide after hydrolysis of the intermediate nitrilium ion.
If the methyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-(methyl)-2-(3-fluorophenyl)acetamide.
The reaction is stereospecific, meaning that the geometry of the oxime isomer determines the structure of the resulting amide.
Metal-Involving Transformations of Oximes in Organic Synthesis
Beyond deoximation, the oxime functional group is a versatile platform for a range of metal-involved transformations. The nitrogen and oxygen atoms of the oxime can act as ligands, coordinating to metal centers and enabling unique reactivity.
Directing Groups in C-H Functionalization: The oxime group can serve as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. For instance, palladium catalysts can coordinate to the oxime, enabling the functionalization of otherwise unreactive C-H bonds at positions ortho to the oxime-bearing carbon or at β-positions. O-acetyl oximes have been shown to be particularly effective in this regard, with the resulting products being readily transformable into ketones, amines, and various heterocycles.
Synthesis of Heterocycles: Oximes are valuable precursors for the synthesis of nitrogen-containing heterocycles. Metal-catalyzed reactions can facilitate cyclization reactions, leading to the formation of structures like isoxazoles and other aza-heterocycles.
Reductive Transformations: The reduction of oximes, often accomplished with metal hydrides or catalytic hydrogenation, yields primary amines. This provides a synthetic route from a ketone to an amine via the oxime intermediate.
The diverse reactivity of oximes in the presence of metals underscores their importance as versatile intermediates in modern organic synthesis.
Formation of Metal Complexes with Oxime Ligands
Oximes are recognized as highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. nih.govmdpi.com The presence of a mildly acidic hydroxyl group and a slightly basic nitrogen atom confers an amphoteric nature upon vic-dioximes, allowing them to form complexes with varied geometries, including square planar, square-pyramidal, and octahedral structures with transition metals like nickel(II), copper(II), and cobalt(II). bingol.edu.tr The this compound, as an aryl ketoxime, shares these fundamental properties, enabling it to act as a ligand.
The coordination of an oxime to a metal center can occur through several modes. Typically, the oxime function coordinates through the nitrogen atom, and it can exist as a neutral ligand (C=N-OH) or as a deprotonated oximato species (C=N-O⁻). at.uaresearchgate.net This versatility allows for the formation of diverse metal complexes. For instance, N-coordination to a platinum(II) center has been shown to dramatically alter the reactivity of the oxime ligand, significantly lowering its pKa and facilitating the conversion to the oximato form. at.ua This can lead to the presence of both protonated and deprotonated oxime ligands within the same complex, stabilized by hydrogen bonding. at.ua
The synthesis of these complexes is generally achieved by reacting the oxime ligand with a metal salt in a suitable solvent. tandfonline.com For example, mononuclear complexes with a 1:2 metal-to-ligand ratio are commonly prepared with Co(II), Cu(II), and Ni(II). tandfonline.com The characterization of these complexes relies on techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements. bingol.edu.trtandfonline.com Infrared (IR) spectroscopy is particularly useful for determining the coordination mode, with characteristic shifts observed in the C=N and N-O stretching frequencies upon complexation. bingol.edu.tr For instance, in a series of vic-dioxime complexes, C=N stretching vibrations were observed in the 1593-1622 cm⁻¹ range and N-O stretching vibrations at 1055-1078 cm⁻¹. bingol.edu.tr
The table below summarizes the coordination behavior of oxime ligands with various transition metals, which is applicable to this compound.
| Metal Ion | Typical Geometry | Coordination Details | Spectroscopic Notes |
| Palladium(II) | Square Planar | Forms complexes with acetoxime as a unidentate ligand. rsc.orgresearchgate.net | Characterized by UV-visible and NMR spectroscopy. rsc.org |
| Platinum(II) | Square Planar | N-coordination dramatically increases the acidity of the oxime proton. at.ua Forms cis-geometry complexes with planar aromatic oximes. mdpi.com | X-ray diffraction reveals Pt-Pt interactions, forming 'Pt-wires'. mdpi.com |
| Copper(II) | Octahedral/Square Planar | Forms binuclear complexes with some vic-dioxime ligands. Typically forms 1:2 metal-ligand complexes. tandfonline.com | Can involve bridging ligands. |
| Nickel(II) | Octahedral/Square Planar | Forms stable 1:2 metal-ligand complexes. tandfonline.com The geometry can be influenced by the specific oxime ligand. bingol.edu.tr | IR spectra show shifts in C=N and N-O stretching bands upon coordination. bingol.edu.tr |
| Cobalt(II)/(III) | Octahedral | Can form 1:2 metal-ligand complexes, sometimes with additional coordinated water molecules. tandfonline.com The ligand can act as an oxidizing agent, converting Co(II) to Co(III). | Magnetic susceptibility measurements help determine the oxidation state and geometry. tandfonline.com |
Metal-Catalyzed Functionalizations
The oxime functional group can serve as a directing group in transition metal-catalyzed reactions, enabling the selective functionalization of C-H bonds. nih.govnih.gov This strategy has been widely applied in organic synthesis, with palladium catalysis being particularly prominent. The nitrogen atom of the oxime or oxime ether coordinates to the metal center, positioning it to activate a nearby C-H bond, typically at the ortho position of an aromatic ring.
A key example is the palladium-catalyzed C-H acetoxylation. In these reactions, an oxime ether can direct the acetoxylation of both C(sp²)–H and C(sp³)–H bonds. nih.gov The mechanism is believed to involve an initial C-H bond activation at a Pd(II) center to form a palladacycle intermediate. This intermediate is then oxidized to a transient high-valent Pd(IV) species, from which C-O bond-forming reductive elimination occurs to yield the product and regenerate the Pd(II) catalyst. nih.gov While chemical oxidants are often used, electrochemical methods have been developed as a more sustainable alternative. nih.gov
Another significant transformation is the palladium-catalyzed decarboxylative acylation of O-methyl ketoximes using α-keto acids. This reaction, conducted under visible light with a photocatalyst like 4CzIPN, allows for the ortho-selective benzoylation of acetophenone oxime ethers, leading to the synthesis of various non-symmetric benzophenone (B1666685) derivatives. mdpi.com Mechanistic studies suggest that this process involves a free radical pathway. mdpi.com
Furthermore, oxime derivatives can act as "internal oxidants" in transition metal-catalyzed C-H functionalization. rsc.org The weak N-O bond of the oxime is cleaved during the catalytic cycle, which facilitates the generation or regeneration of the active metal catalyst, thus avoiding the need for external oxidants. This approach has been used in copper-catalyzed transformations to construct nitrogen-containing heterocycles. rsc.org
The following table details examples of metal-catalyzed functionalizations involving oxime derivatives.
| Reaction Type | Metal Catalyst | Key Reagents | Functionalization | Ref. |
| C(sp³)–H Acetoxylation | Palladium(II) | Electrochemical Oxidation | Directs acetoxylation of a methyl group. | nih.gov |
| ortho-Benzoylation | Palladium(II) | Benzoylformic acid, 4CzIPN, Visible Light | C-H acylation at the ortho position of the aromatic ring. | mdpi.com |
| Hydrolysis | Palladium(II) | Water | Catalyzes the hydrolysis of acetoxime to acetone. rsc.orgresearchgate.net | rsc.org |
| Intramolecular N-arylation | Iron(III) or Copper(I)/(II) | O-acetyl oximes | C-N bond formation to synthesize phenanthridines. | rsc.org |
| Pyridine (B92270) Synthesis | Copper(I) | Aldehydes, NaHSO₃ | Dimerization of oxime acetates to form substituted pyridines. | rsc.org |
Radical Reactions Involving Fluorinated Ketone Precursors and Oximes
Radical chemistry offers powerful methods for the synthesis of complex molecules, and both fluorinated ketones and oximes serve as valuable precursors for generating key radical intermediates. nsf.govwikipedia.org
Fluorinated ketone precursors can undergo selective C-F or C-C bond activation to initiate radical processes. wikipedia.orgnih.gov For instance, the activation of robust C-F bonds in perfluoroalkyl ketones can be achieved using organophosphorus reagents, leading to a monodefluorinative halogenation. nih.gov This process allows for the replacement of a fluorine atom with chlorine, bromine, or iodine, creating versatile α-haloperfluoroketones. nih.gov Additionally, strained cyclobutanols and cyclopropanols can serve as radical precursors for synthesizing β- or γ-fluoroketones through C-C bond cleavage mediated by a catalyst or light. wikipedia.org A significant application is the synthesis of α-CF₃ ketones from enol triflates, which can be generated in situ from alkynes and trifluoromethylation reagents under photoredox conditions. chinesechemsoc.org
Oximes are excellent precursors for generating iminyl radicals (R₂C=N•), which are versatile intermediates in organic synthesis. nsf.govnih.gov The generation of these radicals is often achieved under mild conditions using photoredox catalysis, which facilitates the fragmentation of the N-O bond in oxime ethers or oxime esters. nsf.gov Once formed, iminyl radicals readily participate in several types of reactions, most notably intramolecular cyclizations. nsf.govmorressier.com The 5-exo-trig cyclization of iminyl radicals onto an alkene is a common and efficient method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolines. nsf.govlibretexts.org
Visible-light-mediated energy transfer catalysis provides another mild approach to access the excited-state reactivity of oximes. nih.govorganic-chemistry.org This method can induce the isomerization of thermodynamically stable E-oximes to Z-oximes, which can then undergo unique transformations like non-classical Beckmann rearrangements or chemodivergent N-/O-cyclizations of alkenyl oximes to yield nitrones or cyclic oxime ethers, respectively. nih.govacs.orgdigitellinc.com
The table below provides an overview of radical reactions involving these precursors.
| Precursor Type | Radical Generation Method | Radical Intermediate | Subsequent Reaction | Product Type | Ref. |
| Perfluoroalkyl Ketone | Organophosphorus Reagent | O-phosphorus enolate | Electrophilic halogenation | α-Haloperfluoroketone | nih.gov |
| Alkyne/Triflate Source | Photoredox Catalysis | CF₃ radical | Radical relay process | α-CF₃ Ketone | chinesechemsoc.org |
| Oxime Ester | Photoredox/Transition Metal Catalysis (SET) | Iminyl Radical | Intramolecular cyclization onto alkene/alkyne | Pyrrolines, Isoxazolines | nsf.govlibretexts.org |
| Alkenyl Oxime | Visible-Light Photocatalysis (Energy Transfer) | Excited-state Oxime | Chemodivergent N- or O-cyclization | Nitrones or Cyclic Oxime Ethers | nih.govacs.org |
| Unsaturated Oxime | Oxidation (e.g., PhI(OAc)₂) | Iminoxyl Radical | 5-Exo-trig cyclization | Functionalized Isoxazolines | nih.gov |
Role As a Synthetic Building Block and Intermediate in Academic Chemical Synthesis
Precursor in the Synthesis of Novel Fluorinated Organic Compounds
The presence of the fluorine atom makes (3-fluorophenyl)acetone oxime an attractive starting material for the synthesis of novel fluorinated organic compounds. nih.gov Fluorine-containing molecules are of significant interest in pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. mdpi.comossila.com
The oxime functionality of this compound can undergo a variety of transformations to introduce further complexity into the molecule. For instance, reduction of the oxime can yield the corresponding amine, a key functional group in many biologically active compounds. Alternatively, the oxime can be hydrolyzed to regenerate the ketone, allowing for further synthetic manipulations at that position.
Table 1: Potential Synthetic Transformations of this compound
| Transformation | Reagents and Conditions | Product Type | Potential Applications |
| Reduction | H₂, Pd/C or LiAlH₄ | Fluorinated Amine | Pharmaceutical intermediates, agrochemicals |
| Hydrolysis | Acidic conditions (e.g., HCl) | Fluorinated Ketone | Further functionalization, synthesis of other derivatives |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Fluorinated Amide | Polymer precursors, bioactive molecules |
| Cycloaddition Reactions | With alkenes or alkynes | Fluorinated Heterocycles | Medicinal chemistry, materials science |
Applications in the Construction of Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. amazonaws.com Oximes are versatile precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. misuratau.edu.ly this compound can be utilized in cyclization reactions to form a range of heterocyclic systems, including isoxazoles, isoxazolines, and pyridines. misuratau.edu.lyacademie-sciences.fr
For example, the reaction of this compound with alkynes can lead to the formation of substituted isoxazoles, a privileged scaffold in drug discovery. academie-sciences.fr Similarly, reaction with alkenes can yield isoxazolines. The fluorine substituent on the phenyl ring can modulate the biological activity and pharmacokinetic properties of these resulting heterocyclic compounds.
Utilization in Multi-Component Reaction Methodologies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov The use of MCRs is advantageous in terms of step economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov
While specific examples involving this compound in MCRs are not extensively documented, the oxime functionality, in principle, can participate in such reactions. For instance, in a Ugi-type reaction, an oxime could potentially act as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to generate complex α-acylamino amide derivatives. researchgate.netrug.nl The development of MCRs involving this compound would represent a significant advancement in the synthesis of complex fluorinated molecules.
Derivatization for Enhanced Research Utility
Derivatization is a common strategy in analytical and synthetic chemistry to modify a molecule to enhance its properties for a specific application. mdpi.comscribd.com this compound can be derivatized to improve its utility in various research areas.
For analytical purposes, derivatization can improve the detectability and separation of a compound. mdpi.commdpi-res.com this compound can be derivatized to introduce a chromophore or a fluorophore, enhancing its detection by UV-Vis or fluorescence spectroscopy. For example, reaction with a fluorescent labeling reagent would allow for highly sensitive quantification in complex matrices.
In chromatography, derivatization can alter the volatility or polarity of a compound, improving its separation characteristics. nih.gov For gas chromatography (GC), silylation of the oxime's hydroxyl group would increase its volatility and thermal stability. For high-performance liquid chromatography (HPLC), derivatization with a charged moiety could improve its retention and resolution on ion-exchange columns.
Table 2: Analytical Derivatization Strategies for this compound
| Analytical Technique | Derivatization Strategy | Purpose |
| UV-Vis Spectroscopy | Reaction with a chromophoric reagent | Enhanced detection |
| Fluorescence Spectroscopy | Labeling with a fluorophore | Increased sensitivity |
| Gas Chromatography (GC) | Silylation of the hydroxyl group | Increased volatility and thermal stability |
| High-Performance Liquid Chromatography (HPLC) | Introduction of a charged or hydrophobic group | Improved separation and retention |
The synthesis of functionalized oxime derivatives from this compound opens up possibilities in materials science. juniperpublishers.com The oxime group can be modified to introduce polymerizable functionalities, such as vinyl or acrylate groups. Subsequent polymerization could lead to the formation of novel fluorinated polymers with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Furthermore, the oxime nitrogen and oxygen atoms can act as ligands for metal ions, suggesting the potential for creating novel coordination complexes. These complexes could exhibit interesting catalytic, magnetic, or optical properties, making them suitable for applications in catalysis or as advanced materials. The presence of the fluorophenyl group could influence the electronic properties and stability of these metal complexes.
Advanced Analytical Methodologies in Research Contexts for 3 Fluorophenyl Acetone Oxime
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For (3-Fluorophenyl)acetone oxime, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as primary analytical tools, each offering distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a robust technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the purity determination and quantitative analysis of this compound without the need for derivatization. A reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging a nonpolar stationary phase to separate the moderately polar oxime from potential impurities.
Detailed research findings indicate that a C18 column provides effective separation when used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acid modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape and resolution by controlling the ionization of the oxime's hydroxyl group. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~4.5 min |
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is the preferred method for analyzing volatile and thermally stable compounds. While this compound has sufficient volatility for GC analysis, its polar oxime group can lead to peak tailing and potential degradation at high temperatures. To mitigate these issues, derivatization of the hydroxyl group is often performed prior to analysis. nih.gov
A common strategy involves silylating the oxime with reagents like N,O-bis(trimethylsilyl)-acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. nih.govphenomenex.com This derivatization increases the compound's volatility and thermal stability, resulting in improved peak shape and reproducibility. phenomenex.com The analysis is typically carried out on a mid-polarity capillary column, such as one coated with a phenyl polysiloxane phase, using a temperature program to ensure efficient separation from volatile impurities or reaction byproducts. Flame ionization detection (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.
| Parameter | Condition |
|---|---|
| Column | SP-2401-DB or similar (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Sample Preparation | Silylation with BSTFA prior to injection |
Coupled Analytical Techniques for Comprehensive Characterization
For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS), providing a powerful tool for structural elucidation and trace analysis.
GC-MS for Mixture Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for identifying this compound within complex mixtures, such as reaction monitoring samples or impurity profiling. The compound is first separated on the GC column, and as it elutes, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification. peerj.comchemrxiv.org
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of various parts of the molecule. The presence of a fluorine atom can be identified by specific mass-to-charge ratios in the fragmentation pattern. cdnsciencepub.comnist.gov Furthermore, GC-MS can often separate the E and Z stereoisomers of the oxime, which may exhibit subtle differences in their retention times and mass spectra. nih.govlouisville.edu
| m/z | Predicted Fragment Identity | Notes |
|---|---|---|
| 181 | [M]⁺ (Molecular Ion) | C₁₀H₁₂FNO⁺ |
| 166 | [M - CH₃]⁺ | Loss of a methyl group |
| 123 | [FC₆H₄CH₂C≡N]⁺ | Fragment containing the fluorophenyl and nitrile group |
| 109 | [FC₆H₄CH₂]⁺ | Fluorobenzyl cation |
| 96 | [C₆H₄F]⁺ | Fluorophenyl cation |
LC-MS/MS for Trace Analysis and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of this compound in complex matrices. mdpi.com It is particularly useful when the analyte concentration is below the detection limits of HPLC-UV or when the sample matrix is too complex for direct GC-MS analysis. nih.govnih.gov
In a typical LC-MS/MS workflow, the compound is separated by HPLC and then ionized, usually by electrospray ionization (ESI). The resulting precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels. researchgate.netnih.gov The specific fragmentation pattern also serves as definitive structural confirmation. nih.gov
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 182.1 |
| MRM Transition 1 (Quantifier) | 182.1 → 109.1 |
| MRM Transition 2 (Qualifier) | 182.1 → 96.1 |
| Collision Energy | Optimized for specific transitions (e.g., 15-25 eV) |
| Limit of Quantification (LOQ) | Potentially in the low ng/mL to pg/mL range |
Derivatization Strategies for Enhanced Detection in Complex Research Matrices
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be approached in two main contexts: the formation of the oxime itself from its parent ketone, and the subsequent modification of the oxime's hydroxyl group.
The formation of this compound from (3-Fluorophenyl)acetone is, in itself, a derivatization strategy. Ketones are often converted to oximes to improve their chromatographic behavior and detectability, especially in GC-MS analysis. Reagents such as hydroxylamine (B1172632) hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) are used to convert the carbonyl group into an oxime. researchgate.netresearchgate.net The PFBHA derivatives are particularly useful for trace analysis due to their high electron-capturing ability, which enhances sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netdtic.mil
Furthermore, the oxime functional group of this compound can be derivatized to enhance its analytical characteristics, primarily for GC analysis. The active hydrogen of the hydroxyl group can be replaced with a less polar, more stable group. Silylation, using reagents like BSTFA, is the most common approach to increase volatility and reduce the polarity of the oxime, leading to more symmetrical peaks and improved separation in GC. nih.govphenomenex.comyoutube.com For LC-MS/MS, the oxime hydroxyl group can be acylated with reagents like isonicotinoyl chloride to improve ionization efficiency and MS response. nih.gov These strategies are crucial when analyzing for the compound in complex biological or environmental matrices where enhanced sensitivity and selectivity are required.
| Strategy | Reagent | Purpose | Primary Analytical Technique |
|---|---|---|---|
| Oxime Formation | Hydroxylamine (NH₂OH·HCl) | Convert parent ketone to oxime for analysis | GC, GC-MS |
| Oxime Formation (High Sensitivity) | PFBHA | Enhance detectability for trace analysis | GC-ECD, GC-MS (NCI) |
| Silylation of Oxime | BSTFA, BSA | Increase volatility and thermal stability, improve peak shape | GC, GC-MS |
| Acylation of Oxime | Isonicotinoyl Chloride | Improve ionization efficiency and MS response | LC-MS/MS |
Future Research Directions and Unexplored Avenues in 3 Fluorophenyl Acetone Oxime Chemistry
Development of Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing oximes often involve refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in organic solvents like ethanol, frequently using toxic bases such as pyridine (B92270). rsc.org These processes can suffer from long reaction times, low yields, and the generation of polluting effluents. Future research on (3-Fluorophenyl)acetone oxime should prioritize the development of environmentally benign synthetic protocols that align with the principles of green chemistry.
Several promising avenues exist for the green synthesis of oximes, which could be adapted and optimized for this compound. These include:
Solvent-Free and Microwave-Assisted Synthesis: Research has demonstrated that carbonyl compounds can be efficiently converted into their corresponding oximes by simply grinding the reactants at room temperature in the presence of a catalyst like Bi₂O₃ or Sb₂O₃, completely eliminating the need for a solvent. rsc.org Additionally, microwave irradiation has been shown to dramatically reduce reaction times for oxime synthesis, often in solvent-free conditions or using benign solvents. rsc.org Investigating these techniques for the reaction of (3-Fluorophenyl)acetone with hydroxylamine hydrochloride could lead to a rapid, efficient, and waste-minimizing production method.
Aqueous and Mineral Water-Based Synthesis: Water is considered an ideal green solvent. Studies have shown that aryl aldehydes can be converted to oximes in high yields at room temperature using mineral water as the solvent, without the need for a catalyst. acs.org The natural minerals present in the water can facilitate the reaction. acs.org Exploring the synthesis of this compound in aqueous media would be a significant step towards a more sustainable process.
Ammoximation: A key green industrial process for oxime production is ammoximation, which involves the direct reaction of a ketone with ammonia (B1221849) and hydrogen peroxide, catalyzed by titanium-containing zeolites. nih.gov This method boasts high nitrogen atom utilization and produces only water as a byproduct. nih.gov Adapting ammoximation for (3-Fluorophenyl)acetone would represent a cutting-edge, eco-friendly synthetic route, although it would require significant research into catalyst design and process optimization for this specific substrate.
| Green Synthesis Approach | Key Features & Potential Advantages | Catalyst/Conditions Examples | Primary Byproduct |
|---|---|---|---|
| Grindstone Chemistry (Solvent-Free) | Rapid, no solvent waste, simple procedure. rsc.org | Bi₂O₃, Sb₂O₃ at room temperature. rsc.orgunive.it | None (catalyst is filtered off). rsc.org |
| Microwave-Assisted Synthesis (Solvent-Free) | Greatly reduced reaction times, high yields. rsc.org | TiO₂, Na₂CO₃ under microwave irradiation. rsc.org | Inorganic salts. rsc.org |
| Aqueous/Mineral Water Synthesis | Uses a benign, inexpensive, and safe solvent. acs.org | No catalyst needed, room temperature. acs.org | Water. acs.org |
| Ammoximation | High atom economy, environmentally friendly. nih.gov | Ti-containing zeolites, H₂O₂, NH₃. nih.gov | Water. nih.gov |
Exploration of Novel Catalytic Transformations
The oxime functional group is a versatile platform for numerous chemical transformations. Applying modern catalytic methods to this compound could unlock pathways to a wide array of novel and valuable molecules.
Catalytic Beckmann Rearrangement: The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a cornerstone reaction of industrial importance. researchgate.net Future work could focus on developing catalytic systems for the rearrangement of this compound to the corresponding N-(3-fluorophenyl)acetamide or 3-fluoro-N-methylbenzamide, depending on which group migrates. This stereospecific reaction is dictated by the geometry of the oxime, with the group anti-periplanar to the leaving group migrating. researchgate.netnih.gov Research into catalysts like cyanuric chloride/zinc chloride or various metal complexes could offer milder and more selective alternatives to traditional strong acids. researchgate.net
Catalytic Reduction to Amines and Hydroxylamines: The reduction of oximes can yield either primary amines or hydroxylamines, both of which are valuable synthetic intermediates. rsc.orgacs.org A significant challenge is achieving chemoselectivity, as over-reduction can cleave the N-O bond, leading exclusively to the amine. rsc.orgduke.edu Research into the catalytic hydrogenation of this compound using various transition metal catalysts (e.g., Platinum, Palladium, Ruthenium, Iridium) could be undertaken to selectively produce 1-(3-fluorophenyl)propan-2-amine or the corresponding N-hydroxylamine. nih.govresearchgate.netresearchgate.net The development of homogeneous catalysts, such as cyclometalated iridium(III) complexes, has shown particular promise for the selective synthesis of hydroxylamines under acidic conditions. researchgate.netresearchgate.net
Transition Metal-Catalyzed Cross-Coupling and Cyclization: The N-O bond of oximes can be activated by transition metals (e.g., Rhodium, Copper, Palladium) to serve as an internal oxidant, facilitating C-H activation and subsequent bond formations. rsc.orgnih.gov O-acetylated or O-pivaloylated derivatives of this compound could be explored as substrates in Rh(III)-catalyzed reactions with alkynes to synthesize substituted pyridines or isoquinolines. rsc.org These reactions proceed via C-H activation of the aromatic ring or the methyl group, followed by cyclization, offering a modular route to complex N-heterocycles. nih.gov
| Transformation | Potential Product(s) from this compound | Catalyst System Examples | Key Research Goal |
|---|---|---|---|
| Beckmann Rearrangement | N-(3-fluorophenyl)acetamide or 3-fluoro-N-methylbenzamide | H₂SO₄, PPA, Cyanuric Chloride/ZnCl₂. researchgate.netnih.gov | Achieve high regioselectivity and yield under mild, catalytic conditions. |
| Selective Reduction | 1-(3-fluorophenyl)propan-2-amine or N-[1-(3-fluorophenyl)propan-2-yl]hydroxylamine | PtO₂, Pd/C, Ru/triphos, Ir(III) complexes. nih.govresearchgate.netresearchgate.net | Control chemoselectivity to favor either the amine or the hydroxylamine product. |
| Rh(III)-Catalyzed C-H Activation/Cyclization (with alkynes) | Substituted Pyridines or Isoquinolines | [Cp*RhCl₂]₂ / CsOPiv. rsc.org | Explore regioselectivity and functional group tolerance for building heterocycles. |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry provides powerful tools to understand reaction mechanisms, predict properties, and guide experimental design. Applying these methods to this compound can accelerate its development in various chemical contexts.
Future research should employ advanced theoretical modeling to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of key reactions. For instance, computational studies have been performed to determine whether the Beckmann rearrangement is a concerted or stepwise process and to understand the role of solvent and catalyst molecules. unive.itresearchgate.net Similar studies on this compound could predict the migratory aptitude of the 3-fluorobenzyl group versus the methyl group, providing insights into the regioselectivity of the rearrangement. DFT can also clarify the mechanism of oxime formation itself and the pathways of catalytic transformations. acs.orgsemanticscholar.org
Predict Stereochemistry and Tautomerism: Oximes can exist as E/Z stereoisomers, and their relative stability can influence reactivity, particularly in stereospecific reactions like the Beckmann rearrangement. wikipedia.org Quantum chemical calculations can predict the most stable isomer of this compound. Furthermore, the potential for oxime-nitrone tautomerism, which can be investigated computationally, represents another reactive pathway. nih.gov
In Silico Design of Derivatives: Molecular docking and other in silico methods are used to predict the biological activity of molecules by modeling their interaction with biological targets like enzymes or receptors. nih.govresearchgate.net While this article excludes bioactivity profiles, the academic exploration of designing derivatives of this compound with specific electronic or steric properties for applications in catalysis or materials science could be guided by computational predictions of their behavior and intermolecular interactions. researchgate.net
Applications in Chemo- and Regioselective Synthesis
The oxime moiety can act as a powerful directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds with high selectivity. This presents a significant opportunity for using this compound as a versatile building block in complex molecule synthesis.
Directing Group for C-H Functionalization: The nitrogen atom of an oxime ether or ester can coordinate to a metal center (e.g., Pd, Rh), positioning the catalyst to activate a specific C-H bond. nih.govnih.gov For this compound, this could enable regioselective functionalization at the ortho position of the fluorophenyl ring. acs.org Future studies could explore Pd-catalyzed ortho-arylations, -alkylations, or -hydroxylations of an O-acetyl or O-methyl derivative of this compound. nih.govacs.org The directing group can often be removed or transformed into other functional groups post-reaction, enhancing the synthetic utility. nih.gov
Control of Chemoselectivity: As noted, the selective reduction of the C=N bond without cleaving the N-O bond is a key challenge in oxime chemistry. nih.gov Future research could focus on developing catalytic systems that exhibit high chemoselectivity for this compound. This is crucial for accessing the corresponding hydroxylamine, a valuable synthetic precursor. The interplay between the catalyst, reductant, and the electronic nature of the fluorinated substrate will be critical to achieving this control. researchgate.net
Design of Smart Materials Incorporating Oxime Moieties for Academic Exploration
The formation of an oxime bond is a highly efficient "click" reaction that is also reversible under specific conditions, typically acidic pH. rsc.org This dynamic covalent character makes oxime ligation an excellent tool for the academic design of "smart" materials that can respond to environmental stimuli.
Unexplored avenues for this compound in materials science include:
Self-Healing and pH-Responsive Hydrogels: Hydrogels cross-linked with oxime bonds can exhibit self-healing properties. rsc.orgnih.gov When the material is damaged, the dynamic nature of the oxime linkages allows them to break and reform, repairing the structure. rsc.org Furthermore, because the oxime exchange is acid-catalyzed, these materials can undergo a gel-to-sol transition in response to a decrease in pH. nih.gov One could envision synthesizing a polymer bearing (3-Fluorophenyl)acetone moieties and cross-linking it with a difunctional alkoxyamine to create novel, fluorinated hydrogels with tunable mechanical and responsive properties. nih.govacs.orgduke.edu
Dynamic Covalent Polymers and Networks: The reversible nature of oxime chemistry can be used to create dynamic polymer systems, such as macromolecular stars that can assemble and disassemble on demand. rsc.org Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to materials with adaptable properties. The fluorine atom could impart unique characteristics such as altered hydrophobicity or specific non-covalent interactions within the polymer network.
Bioconjugation and Surface Modification: Oxime ligation is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.gov This has made it a popular tool for labeling biomolecules and modifying surfaces. Future academic studies could explore the use of this compound in creating functionalized surfaces or bioconjugates, where the fluorinated tag could be used as a probe for analytical purposes.
Q & A
Basic Research Question
- IR Spectroscopy : Confirm oxime formation via N–O stretch at 930–960 cm⁻¹ and C=N stretch at 1640–1680 cm⁻¹.
- ¹H NMR : Detect oxime proton (NH) as a broad singlet at δ 8.5–9.0 ppm. The 3-fluorophenyl group shows splitting patterns (J = 8–10 Hz) due to para-fluorine coupling .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 168.1 (calculated for C₉H₉FNO) .
Advanced Research Question
Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For crystallographic validation, grow single crystals in dichloromethane/hexane and perform X-ray diffraction. Compare experimental bond angles (e.g., C=N–O) with DFT-optimized geometries to assess conformational stability .
What are the safety and handling protocols for this compound in laboratory settings?
Basic Research Question
- Toxicity : Classified as a Category 4 skin irritant and Category 1B sensitizer. Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Fire Safety : Decomposes above 136°C, releasing toxic fumes (e.g., HF, NOₓ). Use CO₂ or dry powder extinguishers .
Advanced Research Question
Conduct thermal stability studies via DSC/TGA to identify decomposition thresholds. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Monitor airborne particulates using FTIR gas analysis .
How does the 3-fluorophenyl substituent influence the reactivity of acetone oxime in catalytic applications?
Advanced Research Question
The electron-withdrawing fluorine group enhances electrophilicity at the oxime nitrogen, facilitating nucleophilic additions (e.g., alkylation or acylation). Compare turnover frequencies (TOFs) with non-fluorinated analogs in palladium-catalyzed cross-couplings. The substituent also increases steric bulk, reducing β-hydride elimination in transition-metal complexes .
What factors govern the hydrolytic stability of this compound under acidic or basic conditions?
Advanced Research Question
Under acidic conditions (pH < 3), hydrolysis follows pseudo-first-order kinetics with a half-life of 2–4 hours. Base-catalyzed hydrolysis (pH > 10) is slower (t₁/₂ = 12–24 hours) due to resonance stabilization of the oxime anion. Use stopped-flow UV-Vis spectroscopy to monitor real-time degradation and derive rate constants (k = 0.05–0.1 min⁻¹) .
How do structural modifications (e.g., fluorination) in aryl oximes affect their physicochemical properties?
Advanced Research Question
Fluorination increases lipophilicity (logP +0.5) and thermal stability (ΔTₘ = +15°C) compared to non-fluorinated analogs. Solubility in polar solvents (e.g., DMSO) decreases by 20–30%. Use QSPR models to correlate Hammett σₚ constants (σₚ = 0.43 for 3-F) with reactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
